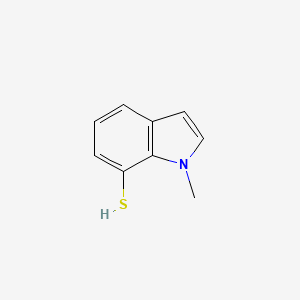

1-Methyl-1H-indole-7-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-7-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-10-6-5-7-3-2-4-8(11)9(7)10/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAXFZQURPCASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methyl 1h Indole 7 Thiol

Historical and Classical Approaches to Thiolated Indole (B1671886) Synthesis

The journey to synthesize specifically functionalized indoles like 1-Methyl-1H-indole-7-thiol is built upon a foundation of classical methods for forming carbon-sulfur (C-S) bonds on the indole nucleus.

Discussion of Precedent Methodologies for C-S Bond Formation on Indoles

Historically, the introduction of a thiol group onto an indole ring has been approached through various strategies. Electrophilic substitution reactions have been a common method, often targeting the electron-rich C-3 position of the indole. benthamdirect.com For instance, the reaction of indoles with sulfenyl chlorides or related electrophilic sulfur reagents can lead to the formation of 3-thioindoles. However, achieving regioselectivity at other positions, such as C-7, has been a persistent challenge.

Another classical approach involves the use of metal-catalyzed cross-coupling reactions. While highly effective for C-C and C-N bond formation, the application of these methods for C-S bond formation on indoles was initially less explored. Early methods often required harsh reaction conditions and exhibited limited functional group tolerance. The development of more robust catalytic systems has been crucial in overcoming these limitations. dntb.gov.ua

Adaptation of Existing Protocols for N-Methylation and Regioselective Thiolation at the C-7 Position

The synthesis of this compound requires two key transformations: N-methylation and C-7 thiolation. N-methylation of indoles is a relatively straightforward process, often achieved using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

The primary challenge lies in the regioselective introduction of the thiol group at the C-7 position. Directing group strategies have been instrumental in achieving this. By installing a suitable directing group on the indole nitrogen, it is possible to direct a metal catalyst to the C-7 position for subsequent C-H activation and functionalization. For example, the use of a pivaloyl group on the indole nitrogen has been shown to direct rhodium catalysts to the C-7 position for alkenylation. nih.gov While not a direct thiolation, this demonstrates the principle of directing group-assisted C-7 functionalization. The adaptation of such directing group strategies for C-S bond formation represents a significant step towards the synthesis of C-7 thiolated indoles.

Contemporary and Novel Synthetic Routes to this compound

More recent synthetic efforts have focused on developing more efficient, selective, and sustainable methods for the synthesis of this compound and its analogs.

Palladium-Catalyzed C–S Bond Formation Strategies and Their Applicability

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to C-S bond formation has seen significant advancements. rsc.org These methods offer mild reaction conditions and high regioselectivity, making them attractive for the synthesis of complex molecules. rsc.orgnih.gov For the synthesis of this compound, a palladium-catalyzed approach would typically involve the coupling of a C-7 functionalized 1-methylindole (B147185) (e.g., a halide or boronic acid derivative) with a sulfur source. researchgate.net Alternatively, direct C-H activation at the C-7 position, guided by a suitable directing group, followed by coupling with a thiolating agent, is a more atom-economical approach. researchgate.net The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity. acs.org

Table 1: Comparison of Palladium-Catalyzed C-S Bond Formation Methods

| Method | Substrate | Sulfur Source | Catalyst System | Key Features |

| Cross-Coupling | 7-Halo-1-methylindole | Thiol or Thiolate | Pd catalyst, Ligand, Base | Good for pre-functionalized indoles. |

| Directed C-H Thiolation | 1-Methylindole with Directing Group | Disulfide or Thiol | Pd catalyst, Ligand, Oxidant | High atom economy, avoids pre-functionalization. nih.gov |

Thiolation through Directed Ortho-Metalation Sequences and Related Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be trapped with an electrophilic sulfur reagent to introduce the thiol group.

For the synthesis of this compound, a suitable DMG would be required on the indole nitrogen or at a nearby position to direct lithiation to C-7. The N-methyl group itself is not a strong DMG. However, the use of removable directing groups that can be installed on the indole nitrogen has proven effective in directing metalation to the C-7 position. researchgate.net Once the C-7 lithiated species is formed, it can be quenched with a sulfur electrophile, such as elemental sulfur or a disulfide, to afford the desired thiol.

Table 2: Key Steps in Directed Ortho-Metalation for C-7 Thiolation

| Step | Description | Reagents |

| 1. Installation of DMG | A directing group is attached to the indole nitrogen. | Varies depending on the DMG. |

| 2. Directed Lithiation | An organolithium reagent deprotonates the C-7 position. | n-BuLi, s-BuLi, or t-BuLi. uwindsor.ca |

| 3. Electrophilic Quench | The C-7 lithiated indole reacts with a sulfur electrophile. | S₈, R-S-S-R. |

| 4. Removal of DMG | The directing group is cleaved to yield the final product. | Varies depending on the DMG. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. royalsocietypublishing.org These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. royalsocietypublishing.orgmdpi.comsemanticscholar.org In the context of synthesizing this compound, several green approaches can be considered.

The use of catalytic methods, such as the palladium-catalyzed reactions discussed earlier, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. mdpi.comsemanticscholar.org Furthermore, developing solvent-free or mechanochemical methods can significantly reduce the environmental impact of a synthesis. rsc.orgrsc.org For example, a solid-state reaction using a mixer-mill could potentially be developed for the thiolation of 1-methylindole. rsc.orgrsc.org The use of water as a solvent, where possible, is another key aspect of green chemistry. researchgate.net Researchers are actively exploring the use of greener solvents and reaction conditions for various indole functionalization reactions. researchgate.net The development of metal-free catalytic systems for C-S bond formation is also a growing area of interest, which would further enhance the green credentials of the synthesis. researchgate.net

Chemo- and Regioselective Synthesis Considerations for Polysubstituted Indole Derivatives

The synthesis of polysubstituted indoles is a complex field where chemo- and regioselectivity are paramount. Chemoselectivity, the ability to react with one functional group in the presence of others, and regioselectivity, the control of the position of a new substituent, are critical for successfully synthesizing a target molecule like this compound.

Achieving regioselectivity in indole synthesis often involves directing substitution to a specific carbon or nitrogen atom. The C3 position of the indole ring is typically the most nucleophilic and prone to electrophilic substitution. However, to synthesize a 7-substituted indole, strategies must be employed to override this natural reactivity. One approach involves the use of protecting groups on the indole nitrogen, which can influence the electronic properties of the ring. For instance, N-sulfonyl protected 7-azaindoles have been used to achieve regioselective C-3 sulfenylation. rsc.org The electron-withdrawing nature of a nitrogen atom at the 7-position can deactivate the C3 position, altering the typical reaction pathway. rsc.org

Modern synthetic methods offer sophisticated tools for controlling selectivity. Facile and efficient syntheses of polysubstituted indoles have been developed using electrophilic activation strategies. researchgate.netnih.gov For example, the use of a combined Hendrickson reagent and triflic anhydride (B1165640) (Tf2O) or triflic acid (TfOH) can control the chemoselectivity in intramolecular cyclodehydration reactions, allowing for predictable access to indoles with varied substituent patterns under mild conditions. researchgate.netnih.gov

Transition-metal-catalyzed reactions are also pivotal. Palladium-catalyzed reactions, for example, enable the direct synthesis of annulated indoles and other complex derivatives. rsc.org Furthermore, transition-metal-free reactions have been developed that exhibit unconventional regioselectivity trends, sometimes converting a typically disfavored 5-endo-trig cyclization into an accessible 7-endo-trig process through metal coordination effects. researchgate.net The choice of catalyst, ligands, and reaction conditions can steer the reaction towards the desired regioisomer, which is essential when targeting less electronically favored positions like C7.

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is a crucial step to maximize the yield and purity of the desired product while minimizing byproducts and reaction time. This process involves systematically varying parameters such as temperature, solvent, catalyst, and reagent concentrations.

For reactions involving indole derivatives, the choice of solvent can be critical. A study on iron-catalyzed oxidative coupling reactions demonstrated that solvents like CH2Cl2 were most appropriate, while others such as DCE, toluene (B28343), CH3CN, and DMF were less effective. acs.org Similarly, in the sulfenylation of N-sulfonyl protected 7-azaindoles, DMF was found to be a suitable solvent, whereas 1,4-dioxane, acetonitrile, and toluene did not yield the desired product. rsc.org

Temperature is another key variable. Increasing the reaction temperature from 80 °C to 120 °C significantly improved the product yield in a sulfenylation reaction from 45% to 79%. rsc.org However, in other cases, elevated temperatures can lead to product decomposition, as was observed in an N-glycerylated indole synthesis where the yield dropped from 47% to 10% when the reaction time was extended at 80 °C. nih.gov

The selection of catalysts and additives is also fundamental. In an iron-catalyzed cyclization, screening various iron sources revealed that 10 mol % of FeCl3 was optimal, and the use of DDQ as an oxidant was essential for the reaction to proceed. acs.org In a different approach, the direct dehydrogenative oxidative coupling of indoles with thiols can be achieved using systems like I2/SeO2 or aqueous HBr in DMSO. researchgate.net The following table illustrates a typical optimization process for the C-3 sulfenylation of a protected 7-azaindole (B17877).

| Entry | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TBAI (3) | DMF | 80 | 18 | 45 |

| 2 | NaI (3) | DMF | 80 | 18 | <10 |

| 3 | KI (3) | DMF | 80 | 18 | <10 |

| 4 | I2 (3) | DMF | 80 | 18 | trace |

| 5 | TBAI (3) | DMAc | 80 | 18 | 31 |

| 6 | TBAI (3) | 1,4-dioxane | 80 | 18 | N.D. |

| 7 | TBAI (3) | DMF | 100 | 18 | 62 |

| 8 | TBAI (3) | DMF | 120 | 18 | 79 |

| 9 | TBAI (3) | DMF | 120 | 6 | 79 |

| 10 | TBAI (3) | DMF | 120 | 3 | 65 |

These systematic studies are essential for developing robust and high-yielding protocols for the synthesis of specific targets like this compound.

Scalability and Industrial Feasibility of Synthetic Routes

The transition of a synthetic route from a laboratory scale to industrial production introduces a new set of challenges. A scalable process must be not only high-yielding but also cost-effective, safe, and environmentally sustainable.

Key factors for industrial feasibility include the cost and availability of starting materials and reagents. orgsyn.org Routes that utilize inexpensive and readily available precursors are strongly preferred. The efficiency of the process is also critical. Convergent synthetic strategies, where different fragments of the target molecule are synthesized in parallel and then combined, are often more efficient for large-scale production than linear syntheses. nih.gov One-pot reactions, where multiple reaction steps are carried out in the same vessel, further improve efficiency by reducing the number of work-up and purification steps, saving time, solvents, and energy. mdpi.commdpi.com

Catalyst selection plays a major role in scalability. The use of expensive metal catalysts can be prohibitive unless they exhibit very high activity and can be efficiently recovered and reused. For example, a magnetically recoverable nanocatalyst used for the synthesis of 3-substituted indoles was successfully reused for five consecutive runs with only a minor loss of activity, demonstrating a key feature for sustainable industrial application. rsc.org

Mechanistic Investigations into the Chemical Reactivity of 1 Methyl 1h Indole 7 Thiol

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Ring System and Thiol Directing Effects

The indole ring is an electron-rich aromatic system, characteristically undergoing electrophilic aromatic substitution. The primary site of reaction is the C3 position of the pyrrole (B145914) ring, which possesses the highest electron density. The N-methylation to form the 1-methylindole (B147185) moiety does not fundamentally alter this preference for C3 substitution.

The presence of the thiol group at the C7 position influences the reactivity of the benzene (B151609) ring. The thiol group is generally considered an ortho-, para-directing and activating group in electrophilic aromatic substitution due to the lone pairs on the sulfur atom which can be donated to the ring system, stabilizing the arenium ion intermediate. For 1-Methyl-1H-indole-7-thiol, this directing effect would primarily influence substitutions at the C6 position. However, due to the powerful nucleophilicity of the C3 position on the pyrrole ring, electrophilic attack will overwhelmingly favor C3 over any position on the benzenoid ring. Significant substitution at C6 would likely only occur if the C3 position were blocked.

Nucleophilic Reactivity of the Thiol Group and Formation of Thioethers and Disulfides

The thiol group (-SH) of this compound is nucleophilic and can be readily deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and can react with various electrophiles.

Thioether Formation: A common reaction is the S-alkylation of the thiolate with alkyl halides through an SN2 mechanism to form thioethers (sulfides). This reaction provides a straightforward method for introducing a wide range of substituents at the sulfur atom.

Disulfide Formation: Thiols can be oxidized to form disulfides, which involves the formation of a sulfur-sulfur bond. This transformation can be achieved using a variety of mild oxidizing agents, such as iodine (I₂), dimethyl sulfoxide (B87167) (DMSO), or even air, often catalyzed by metal complexes or bases. biolmolchem.comorganic-chemistry.org The reaction typically proceeds through a radical mechanism or via intermediates like sulfenic acids. nih.govnih.gov This oxidative coupling is a fundamental reaction of thiols. For instance, various aromatic and aliphatic thiols can be converted to their corresponding disulfides using DMSO in the presence of HI under acidic conditions, a method noted for its efficiency and short reaction times. biolmolchem.com Molybdenum-catalyzed oxidation with DMSO is another effective method. organic-chemistry.org

Oxidation-Reduction Chemistry Involving the Thiol Moiety within the Indole Framework

The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to rich redox chemistry. The interconversion between the thiol (reduced form) and the disulfide (oxidized form) is the most common redox process.

Further oxidation of the thiol or disulfide under stronger oxidizing conditions can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). These higher oxidation state sulfur species have distinct chemical properties and reactivity compared to the parent thiol. The indole nucleus itself is also susceptible to oxidation, but the thiol group is generally more readily oxidized under mild conditions. The specific reaction conditions determine the final product.

The conversion of thiols to disulfides can occur through one-electron or two-electron oxidation pathways. nih.gov One-electron oxidation generates a thiyl radical, and the recombination of two such radicals forms the disulfide. nih.gov Two-electron oxidation pathways often involve the formation of a sulfenic acid intermediate which then reacts with another thiol molecule to yield the disulfide. nih.gov

Cycloaddition Reactions and Pericyclic Processes with this compound

The indole nucleus can participate in cycloaddition reactions, although this often requires overcoming the aromatic stabilization energy.

[4+2] Cycloaddition (Diels-Alder Reaction): The benzene portion of the indole can act as a diene in Diels-Alder reactions, particularly in the form of an indolyne intermediate. nih.govwikipedia.org Specifically, the 6,7-indolyne, which could be generated from a suitably substituted precursor of this compound (e.g., 6-bromo-7-triflate-1-methylindole), has been shown to exhibit high regioselectivity in cycloadditions. nih.gov The powerful polarizing effect of the fused pyrrole ring directs the dienophile to form the more sterically hindered product. nih.gov Alternatively, the pyrrole ring, especially when part of a vinylindole structure, can function as the diene component. umn.eduacs.org

[3+2] Cycloaddition: Indole derivatives can also undergo [3+2] cycloadditions with suitable 1,3-dipoles or dipolarophiles to form five-membered rings. uchicago.eduyoutube.comnih.govyoutube.com For instance, N-substituted indoles can react with donor-acceptor cyclopropanes in a formal [3+2] cycloaddition to yield cyclopenta[b]indoles. researchgate.net The specific reactivity of this compound in such reactions would depend on the nature of the reacting partner and the conditions employed.

Transition Metal-Mediated Transformations of this compound

Transition metal catalysis offers powerful tools for the functionalization of indoles. mdpi.commdpi.com Palladium-catalyzed reactions are particularly prominent for C-H activation and cross-coupling. acs.orgbeilstein-journals.orgresearchgate.net

Direct C-H functionalization of the indole benzenoid ring is challenging due to the higher reactivity of the C2 and C3 positions. rsc.orgrsc.org However, site-selective functionalization at the C7 position has been achieved using directing groups at the N1 position. researchgate.netresearchgate.net For this compound, while the N1 position is occupied by a non-directing methyl group, the thiol at C7 could itself participate in or direct reactions. For example, palladium-catalyzed cross-coupling reactions could be used to form C-S bonds, or the thiol could be a precursor for other functional groups. Furthermore, C-H activation at the adjacent C6 position could be a potential pathway for further annulation or substitution reactions.

Photochemical and Radiochemical Behavior of this compound

Photochemical Reactivity: Aromatic thiols are known to be photochemically active. The primary photochemical process upon UV irradiation is the homolytic cleavage of the S-H bond to generate a thiyl radical and a hydrogen atom. rsc.orgmdpi.com This process can initiate radical polymerization or other radical-mediated transformations. nih.gov The indole ring itself also has a rich photochemistry. Upon UV excitation in aqueous solution, indole can undergo photoionization to produce a solvated electron and an indole cation radical. nih.gov For this compound, irradiation would likely lead to competing processes involving both the thiol group (S-H cleavage) and the indole nucleus (photoionization or other excited-state reactions).

Radiochemical Behavior: The study of the interaction of high-energy radiation with molecules is known as radiochemistry. wikipedia.org The radiolysis of aqueous solutions of indole and its derivatives has been shown to produce various transient species, including hydroxyl radical adducts. rsc.org The decomposition of indole derivatives upon γ-radiolysis is complex, involving reactions with the primary species from water radiolysis (e.g., •OH, e⁻aq, H•). tandfonline.comtandfonline.com The presence of the thiol group in this compound would significantly influence its radiochemical behavior, as thiols are excellent radical scavengers and can participate in repair mechanisms by donating a hydrogen atom.

Radical Reactivity and Pathways Involving the Thiol Functionality

The relatively weak S-H bond in thiols (thiophenol S-H bond dissociation energy is ~82 kcal/mol) makes them excellent precursors for thiyl radicals (RS•). nih.govprinceton.edu Thiyl radicals can be generated from this compound via several pathways:

Hydrogen Abstraction: Reaction with an initiating radical will readily abstract the hydrogen atom from the thiol. nih.gov

Photolysis: As mentioned, direct UV irradiation can cleave the S-H bond. rsc.orgmdpi.com

One-Electron Oxidation: Reaction with a single-electron oxidant can also produce the thiyl radical. nih.gov

Once formed, the 1-methyl-1H-indol-7-ylthiyl radical is a versatile intermediate. nih.gov A key reaction of thiyl radicals is their addition to unsaturated C-C bonds, such as in alkenes and alkynes (the thiol-ene/yne reaction). nih.gov If the molecule contains an unsaturated moiety, this can lead to intramolecular radical cyclization, providing a powerful method for constructing new rings. mdpi.comnih.govrsc.org For example, a thiyl radical generated from a thiol can add to a double bond within the same molecule, leading to the formation of a new heterocyclic ring system. nih.gov

Compound Index

Computational and Theoretical Chemistry of 1 Methyl 1h Indole 7 Thiol

Quantum Chemical Calculations of Electronic Structure and Orbital Interactions

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Methyl-1H-indole-7-thiol. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to model its molecular orbitals, charge distribution, and electronic transitions. nih.gov

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For molecules like this compound, the HOMO is typically associated with the electron-rich indole (B1671886) ring and the lone pairs of the sulfur atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic system, highlighting regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and electronic excitation properties. ucsb.edu

Calculations on related indole systems show that substituents significantly influence the electronic structure. rsc.orgchemrxiv.org The methyl group at the N1 position acts as a weak electron-donating group, while the thiol group at C7 can act as both a π-donor and σ-acceptor, influencing the electron density across the bicyclic indole core. nih.gov Analysis of the molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich (negative potential, typically around the sulfur and nitrogen atoms) and electron-poor (positive potential) regions, which are crucial for predicting intermolecular interactions.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Indole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indole | -5.65 | -0.15 | 5.50 |

| 1-Methylindole (B147185) | -5.58 | -0.11 | 5.47 |

| 7-Thioindole (Hypothetical) | -5.45 | -0.30 | 5.15 |

| This compound (Hypothetical) | -5.38 | -0.26 | 5.12 |

Note: This table presents hypothetical data based on general trends observed in substituted indoles to illustrate expected electronic effects. Actual values require specific calculations.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. mdpi.com By calculating the potential energy surface, researchers can map out the entire course of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net

For this compound, DFT studies can investigate various reactions, such as the electrophilic substitution on the indole ring or reactions involving the thiol group, like oxidation or Michael additions. researchgate.netresearchgate.netacs.org For an electrophilic attack, calculations can determine the relative activation energies for substitution at different positions (e.g., C2, C3, C4, C6), thereby predicting the regioselectivity of the reaction. researchgate.net

The process involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate. For instance, in a thiol-ene click reaction, DFT can model the addition of the thiol across a double bond, clarifying whether the mechanism is concerted or stepwise. researchgate.net Such studies provide a detailed, atomistic understanding of reaction feasibility and selectivity. acs.org

Molecular Dynamics Simulations of this compound Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. mdpi.comnih.gov By solving Newton's equations of motion for the molecule, MD simulations generate a trajectory that reveals how the molecule moves, vibrates, and changes its shape in response to its environment (e.g., in a solvent or interacting with other molecules). koreascience.krresearchgate.net

The primary focus of MD for a relatively rigid molecule like this indole derivative would be the orientation and dynamics of the thiol (-SH) group. The C-S bond allows for rotation, leading to different spatial orientations of the thiol hydrogen. This rotation can be crucial for its ability to form hydrogen bonds or interact with a receptor active site. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. rsc.org

When studying interactions with other molecules, such as proteins or nanoparticles, MD provides insights into the binding modes, interaction energies, and the stability of the resulting complex. upc.edunih.gov The simulations can reveal how the molecule adapts its conformation upon binding and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces, π-stacking) that stabilize the interaction. nih.gov

Theoretical Insights into Aromaticity and Tautomerism within the Thiolated Indole System

The concept of aromaticity is central to the stability and reactivity of the indole ring in this compound. Theoretical methods provide quantitative measures of aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. researchgate.net A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity. nih.gov Calculations on the indole system confirm the aromatic nature of both the benzene (B151609) and pyrrole (B145914) rings, although the five-membered ring is generally considered less aromatic than the six-membered ring.

Another important theoretical consideration is tautomerism, specifically the thiol-thione equilibrium. The thiol (-SH) form of this compound can potentially tautomerize to its thione (C=S) counterpart, where the proton moves from the sulfur to an adjacent carbon atom of the indole ring.

DFT calculations can be used to determine the relative thermodynamic stabilities of the two tautomers by computing their Gibbs free energies. tandfonline.com For most simple aromatic thiols, the thiol form is significantly more stable than the thione form, often by several kcal/mol. quimicaorganica.orgscispace.comarkat-usa.org This preference is largely due to the preservation of the aromaticity of the indole ring system in the thiol tautomer. scispace.com Computational studies can also calculate the energy barrier for the tautomerization reaction, providing insight into the kinetic feasibility of the interconversion.

Table 2: Illustrative Aromaticity Indices (NICS(1)zz) and Tautomer Stability

| Ring System / Tautomer | NICS(1)zz (ppm) | Relative Energy (kcal/mol) |

|---|---|---|

| Benzene Ring (in Indole) | -11.5 | N/A |

| Pyrrole Ring (in Indole) | -8.2 | N/A |

| This compound (Thiol form) | N/A | 0 (Reference) |

| Thione Tautomer (Hypothetical) | N/A | +10 to +15 |

Note: NICS values are typical for indole-like systems. The relative energy for the thione tautomer is an educated estimate based on general principles of aromatic thiol-thione tautomerism.

Computational Design and Prediction of Reactivity for Functionalized this compound Derivatives

Computational chemistry is instrumental in the rational design of new derivatives of this compound with tailored properties. By systematically modifying the parent structure in silico—for example, by adding different functional groups at various positions—it is possible to predict how these changes will affect reactivity, electronic properties, and biological activity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. nih.gov QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netorientjchem.org By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of functionalized indole derivatives, a predictive model can be built. This model can then be used to estimate the activity of newly designed, yet-to-be-synthesized molecules, prioritizing the most promising candidates for synthesis and testing. researchgate.net

Furthermore, reactivity prediction can be performed using FMO theory and DFT calculations. For instance, by calculating how different substituents alter the HOMO/LUMO energies and distributions, one can predict changes in reactivity towards electrophiles or nucleophiles. scribd.com This computational pre-screening significantly accelerates the discovery process by focusing experimental efforts on compounds with the highest probability of success. mdpi.com

Exploration of 1 Methyl 1h Indole 7 Thiol As a Key Synthetic Precursor

Utilization in the Construction of Complex Heterocyclic Systems and Novel Scaffolds

The indole (B1671886) nucleus is a prevalent motif in numerous biologically active compounds and natural products. nih.govnih.gov The presence of a thiol group at the 7-position of the 1-methyl-1H-indole core offers a strategic handle for elaboration into more complex heterocyclic structures. The nucleophilic nature of the thiol allows for a range of reactions to forge new rings and introduce diverse functionalities.

Nitrogen-containing heterocyclic compounds, in particular, are of significant interest due to their wide-ranging biological activities. metu.edu.tr The synthesis of such compounds often involves the use of reactive intermediates like acyl azides and isocyanates, which can be derived from indole precursors. metu.edu.tr For instance, indole derivatives can serve as the starting point for creating fused heterocyclic systems, such as pyrimidoindoles. metu.edu.tr

The strategic placement of the thiol group in 1-methyl-1H-indole-7-thiol allows for its participation in cyclization reactions, leading to the formation of novel scaffolds. These reactions can be designed to construct fused ring systems where the sulfur atom becomes an integral part of the newly formed heterocycle. The versatility of this precursor is a key asset in the development of new synthetic methodologies aimed at producing structurally diverse and complex molecules. metu.edu.trresearchgate.net

Role in the Synthesis of Structurally Diverse Natural Product Analogues

Natural products provide a rich source of inspiration for the design and synthesis of new therapeutic agents and biological probes. rsc.orgresearchgate.net The synthesis of natural product analogues is a crucial strategy for exploring structure-activity relationships and optimizing the properties of lead compounds. rsc.orgresearchgate.net this compound serves as a valuable building block in the creation of analogues of indole-containing natural products.

The indole scaffold is a common feature in a vast number of natural products, many of which are isolated from marine organisms. nih.govmdpi.com These compounds often exhibit potent biological activities, including antitumor, antibacterial, and antiviral properties. nih.govnih.gov By incorporating the this compound moiety into synthetic schemes, chemists can generate novel analogues that mimic the core structure of these natural products while introducing new functionalities through the thiol group. amanote.com

Strategies for the design and synthesis of natural product analogues include diverted total synthesis, which allows for modifications at various stages of a synthetic route. rsc.org The reactivity of the thiol group in this compound can be exploited to attach different side chains or to form new ring systems, thereby generating a library of structurally diverse analogues for biological evaluation. rsc.orgresearchgate.net

Precursor for Advanced Organic Materials and Polymers

The unique electronic and structural properties of the indole ring make it an attractive component for the development of advanced organic materials. When functionalized with a reactive group like a thiol, as in this compound, it can be incorporated into polymeric structures, leading to materials with tailored properties.

Thiol-ene and thiol-yne "click" chemistry reactions are highly efficient methods for polymer synthesis and modification. researchgate.net These reactions proceed under mild conditions and offer high yields, making them ideal for creating well-defined polymer architectures. researchgate.net The thiol group of this compound can readily participate in these reactions, allowing for its integration into polymer backbones or as pendant groups.

The resulting polymers, containing the this compound unit, may exhibit interesting photophysical or electronic properties, making them suitable for applications in areas such as organic electronics or sensor technology. Furthermore, the ability to modify proteins with synthetic polymers through thiol-specific reactions opens up possibilities for creating protein-polymer conjugates with enhanced stability or novel functionalities. rsc.org The synthesis of polymers through reactions involving thiols, such as thiol-phenylsulfone substitution, further expands the scope of materials that can be accessed from this versatile precursor. rsc.org

Strategic Intermediate in Medicinal Chemistry Building Blocks and Fragment-Based Drug Discovery

In the realm of medicinal chemistry, the indole scaffold is considered a "privileged" structure due to its frequent appearance in approved drugs. researchgate.net this compound represents a strategic intermediate for the synthesis of novel medicinal chemistry building blocks and for use in fragment-based drug discovery (FBDD). nih.gov

FBDD is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that can bind to a biological target. biosolveit.de The this compound molecule itself, or derivatives thereof, can serve as a fragment for screening campaigns. The thiol group provides a convenient point for chemical modification to grow, link, or merge fragments into more potent, drug-like molecules. youtube.com

The synthesis of carbon-heteroatom bonds, including C-S bonds to form thioethers, is a fundamental operation in the pharmaceutical industry. acsgcipr.org this compound is an ideal starting material for generating a diverse array of thioether derivatives, which can then be evaluated as potential drug candidates. The ability to easily functionalize the thiol group allows for the rapid exploration of the chemical space around the indole core, a key strategy in hit-to-lead optimization. frontiersin.org

Generation of Functionalized Thioether, Sulfoxide (B87167), and Sulfone Derivatives

The thiol group of this compound is readily converted into a variety of other sulfur-containing functional groups, including thioethers, sulfoxides, and sulfones. organic-chemistry.orgorganic-chemistry.org This chemical versatility significantly expands its utility as a synthetic precursor.

Thioether Synthesis: Thioethers can be prepared through several methods, including the reaction of thiols with alkyl halides or through Michael additions to activated alkenes. acsgcipr.org The reaction of this compound with various electrophiles allows for the introduction of a wide range of substituents at the sulfur atom, leading to a diverse library of thioether derivatives. rsc.orgresearchgate.net

Sulfoxide and Sulfone Synthesis: The thioether derivatives obtained from this compound can be selectively oxidized to the corresponding sulfoxides and sulfones. organic-chemistry.orgnih.gov Common oxidizing agents for these transformations include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgcuni.cz The controlled oxidation to either the sulfoxide or sulfone level provides access to compounds with different electronic and steric properties. organic-chemistry.org Sulfones, in particular, are important structural motifs in medicinal chemistry and can act as bioisosteres for other functional groups. nih.govresearchgate.net

The ability to generate these three classes of sulfur-containing compounds from a single precursor highlights the strategic importance of this compound in synthetic organic chemistry.

Table of Synthetic Transformations:

| Starting Material | Reagent(s) | Product Class |

| This compound | Alkyl Halide | Thioether |

| This compound | Activated Alkene | Thioether |

| Thioether Derivative | Hydrogen Peroxide | Sulfoxide/Sulfone |

| Thioether Derivative | m-CPBA | Sulfoxide/Sulfone |

Molecular Interactions and Biochemical Pathways Involving 1 Methyl 1h Indole 7 Thiol

In Vitro Enzyme Inhibition and Activation Studies at a Molecular Level (e.g., tyrosinase)

No studies detailing the in vitro inhibition or activation of enzymes, including tyrosinase, by 1-Methyl-1H-indole-7-thiol were identified.

Generally, in vitro enzyme assays are fundamental in determining a compound's potential to modulate enzyme activity. For an enzyme like tyrosinase, which is a key regulator in melanin (B1238610) synthesis, researchers would typically measure its activity in the presence and absence of the test compound. nih.govmdpi.com Indole-containing structures are of interest as tyrosinase inhibitors due to their structural similarities to tyrosine, the natural substrate for the enzyme. mdpi.com Kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ), providing insight into the compound's potency and mode of interaction with the enzyme's active site. mdpi.comnih.gov

Receptor Binding Profiling and Ligand-Target Interactions via Molecular Docking (excluding cellular effects)

No receptor binding profiles or specific molecular docking studies for this compound have been published.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govjocpr.com This method is crucial for understanding ligand-target interactions at a molecular level. For a novel compound like this compound, researchers would dock the molecule into the binding sites of various receptors to predict potential interactions. The process involves generating multiple conformations of the ligand within the receptor's active site and scoring them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net The results, often presented as binding energy scores, help prioritize potential biological targets for further experimental validation. researchgate.net

Investigation of Protein Alkylation and Disulfide Exchange Mechanisms

There is no available research on the protein alkylation or disulfide exchange mechanisms specifically involving this compound.

The thiol group (-SH) present in this compound makes it a potential candidate for interacting with proteins through two primary mechanisms: protein alkylation and disulfide exchange.

Protein Alkylation: This involves the formation of a stable, covalent thioether bond between the thiol group of the compound and a reactive amino acid residue on a protein, most commonly a cysteine. nih.govcreative-proteomics.com Alkylating agents are often used to probe the "reactive thiol proteome." nih.gov The reactivity of the thiol is dependent on its pKa, with the deprotonated thiolate anion (S⁻) acting as the nucleophile. nih.gov

Disulfide Exchange: This is a reversible reaction where a thiol attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiol. researchgate.netnih.gov This mechanism is central to the function of many redox-active proteins. nih.gov A compound like this compound could potentially interact with protein disulfide bonds or form mixed disulfides with low-molecular-weight thiols like glutathione (B108866). researchgate.net The reaction proceeds through an Sₙ2-type nucleophilic substitution. researchgate.net

Molecular Docking and Chemoinformatics Analyses of Potential Biomolecular Targets

No chemoinformatics analyses or specific molecular docking studies to identify potential biomolecular targets for this compound were found in the literature.

Chemoinformatics combines computational methods to analyze large datasets of chemical compounds and their biological activities. To predict potential targets for this compound, researchers could employ various in silico techniques. This would typically involve screening the compound's structure against databases of known biomolecular targets. Methods like ligand-based virtual screening (comparing to known active molecules) or structure-based virtual screening (docking against a panel of proteins) would be utilized to generate a list of putative protein targets, which would then require experimental verification. nih.gov

Mechanisms of Interaction with Cellular Redox Systems (e.g., glutathione, thioredoxin)

Specific studies on the interaction between this compound and cellular redox systems such as glutathione and thioredoxin are not available.

The thiol group suggests that this compound could interact with key components of the cellular redox maintenance systems.

Glutathione (GSH): As the most abundant low-molecular-weight thiol in cells, glutathione is a critical antioxidant. mdpi.comnih.gov this compound could potentially react with oxidized glutathione (GSSG) via disulfide exchange or interact with glutathione-S-transferases. mdpi.com It might also form a mixed disulfide with GSH, a process known as S-glutathionylation, which is a key post-translational modification in redox signaling. mdpi.comnih.gov

Thioredoxin (Trx): The thioredoxin system is a major protein disulfide reductase system in cells. nih.gov Thioredoxin contains a conserved active site with two cysteine residues that cycle between a reduced dithiol and an oxidized disulfide form to reduce target proteins. nih.govnih.gov this compound could potentially interact with the oxidized form of thioredoxin, although the specificity and rate of such a reaction would depend on the compound's structure and redox potential. nih.govnih.gov

Emerging Applications of 1 Methyl 1h Indole 7 Thiol in Non Biological Systems

Catalytic Roles in Organic Transformations

There is a significant body of research on the use of indole (B1671886) derivatives and sulfur-containing compounds in catalysis. osaka-u.ac.jpnih.govacs.org Indole scaffolds can act as ligands for transition metals, influencing the catalytic activity and selectivity of reactions. nih.gov The sulfur atom in a thiol group can also coordinate to metal centers, and its presence can direct the functionalization of the indole ring. osaka-u.ac.jp For instance, sulfur directing groups have been utilized to achieve site-selective C-H functionalization at the C4- and C7-positions of the indole core. osaka-u.ac.jp

While no specific catalytic applications of 1-Methyl-1H-indole-7-thiol have been documented, its structure suggests potential as a ligand in various transition-metal-catalyzed reactions. The combination of the electron-rich indole ring and the sulfur donor atom could offer unique electronic and steric properties to a metal catalyst.

Table 1: Potential Catalytic Applications Based on Functional Group Properties

| Catalytic Reaction Type | Potential Role of this compound |

| Cross-Coupling Reactions | Ligand for palladium, copper, or nickel catalysts |

| Asymmetric Catalysis | Chiral scaffold if appropriately modified |

| C-H Activation/Functionalization | Directing group and ligand |

Integration into Smart Materials and Responsive Systems

"Smart" or "responsive" materials are designed to change their properties in response to external stimuli. The thiol group is a key player in the development of redox-responsive materials. Thiols can undergo reversible oxidation to form disulfides, a transformation that can be triggered by changes in the redox environment. This disulfide bond formation can be used to induce changes in polymer conformation, solubility, or to trigger the release of encapsulated molecules.

Although there are no specific reports on the integration of this compound into smart materials, its thiol group makes it a candidate for incorporation into redox-responsive polymers and gels. The indole moiety could impart additional properties to the material, such as fluorescence or charge-transport capabilities. mdpi.comacs.org

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Indole derivatives are known to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, making them valuable building blocks for supramolecular assemblies. acs.org

The thiol group of this compound could also engage in hydrogen bonding or act as a coordination site for metal ions. The combination of the indole and thiol functionalities could lead to the design of novel host molecules for the recognition of specific guest species. However, the current literature lacks specific examples of this compound in host-guest systems.

Development of Novel Analytical Reagents and Probes (excluding clinical diagnostics)

Indole derivatives are widely used as fluorophores in the development of fluorescent probes for the detection of various analytes. nih.govnih.govmdpi.comresearchgate.net The fluorescence properties of the indole ring are sensitive to the local environment and can be modulated by the presence of specific ions or molecules. Thiol-containing compounds are also utilized in the design of probes, often based on the high nucleophilicity of the thiol group or its ability to bind to heavy metal ions. acs.org

Given these precedents, this compound holds promise as a scaffold for the development of novel analytical reagents. The thiol group could serve as a reactive site for analyte binding, leading to a change in the fluorescence of the indole core.

Table 2: Potential Analytical Probes Based on this compound

| Analyte Type | Potential Sensing Mechanism |

| Heavy Metal Ions | Coordination with the thiol group, modulating fluorescence |

| Electrophilic Species | Nucleophilic addition of the thiol, leading to a fluorescent response |

| pH | Protonation/deprotonation of the thiol, affecting indole fluorescence |

Surface Chemistry and Self-Assembled Monolayers (SAMs) Formed by this compound

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. Alkanethiols are the most common molecules used to form SAMs on gold surfaces due to the strong affinity of sulfur for gold. These SAMs can be used to modify the surface properties of materials, such as their wettability, adhesion, and biocompatibility.

The thiol group in this compound makes it a prime candidate for the formation of SAMs on gold and other noble metal surfaces. The indole headgroup would then be exposed at the surface, imparting its specific chemical and physical properties to the interface. Such indole-terminated SAMs could find applications in molecular electronics, sensor development, and as platforms for studying interfacial phenomena. To date, however, there are no published studies specifically investigating the formation or properties of SAMs from this compound.

Future Research Trajectories and Methodological Innovations for 1 Methyl 1h Indole 7 Thiol

Opportunities in High-Throughput Synthesis and Screening of Derivatives

The exploration of the chemical space surrounding 1-Methyl-1H-indole-7-thiol can be dramatically accelerated through the adoption of high-throughput synthesis and screening methodologies. Current organic synthesis is increasingly benefiting from automation to enhance efficiency and reduce manual labor. nih.gov Automated platforms, capable of performing parallel synthesis in miniaturized formats, offer a pathway to rapidly generate large libraries of derivatives. nih.govimperial.ac.uk

Future efforts could focus on developing a robust automated synthesis workflow for derivatives of this compound. nih.gov This platform would enable systematic modification at several key positions:

S-Functionalization: The thiol group is a prime target for diversification. A library of derivatives could be synthesized via reactions such as S-alkylation, S-arylation, disulfide formation, and Michael additions. mdpi.com

C-H Functionalization: The indole (B1671886) core possesses multiple sites for C-H functionalization. High-throughput screening of catalysts and reaction conditions could identify selective methods for functionalization at the C2, C3, C4, C5, and C6 positions. organic-chemistry.org

Multi-component Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi reaction, could be adapted to incorporate the this compound scaffold, rapidly generating complex molecules with diverse functional groups from a set of simple building blocks. nih.gov

Acoustic dispensing technology, which uses sound waves to transfer nanoliter-scale droplets, is particularly well-suited for this purpose, allowing for massive parallel experimentation with minimal reagent consumption. nih.gov The resulting libraries could then be screened for desirable properties in various chemical applications, such as catalysis or materials science.

Advancements in Spectroscopic Characterization for Mechanistic Elucidation (beyond basic identification)

While standard spectroscopic techniques like 1H and 13C NMR are essential for routine characterization, a deeper understanding of the reactivity and mechanisms involving this compound requires more advanced methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques are crucial for the unambiguous structural assignment of complex derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can elucidate complex connectivity. Furthermore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be essential for determining the through-space proximity of protons, which is vital for conformational analysis of sterically hindered derivatives. ipb.pt In-situ NMR monitoring of reactions involving the thiol group could provide real-time kinetic and mechanistic data, capturing transient intermediates that would otherwise be missed.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for mechanistic elucidation. nih.gov By subjecting ions of this compound and its reaction products to collision-induced dissociation (CID), characteristic fragmentation patterns can be established. scirp.orgresearchgate.net These fragmentation pathways provide a fingerprint that can help identify reaction intermediates and byproducts, offering insights into the underlying reaction mechanisms. nih.govresearchgate.net For instance, studying the fragmentation of S-alkylated derivatives could reveal the relative stability of bonds around the sulfur atom and the influence of the indole nucleus on fragmentation.

Computational Spectroscopy: The integration of computational chemistry with experimental spectroscopy offers a powerful synergistic approach. tandfonline.com Density Functional Theory (DFT) calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. mdpi.comchemrxiv.orgresearchgate.net Comparing these theoretical spectra with experimental data can validate proposed structures of novel derivatives and reaction intermediates. mdpi.com Moreover, computational modeling can simulate reaction pathways, and the calculated spectroscopic properties of proposed transition states or intermediates can guide the search for their experimental detection.

Integration of Machine Learning in Synthesis and Reactivity Prediction

Machine learning (ML) is rapidly transforming chemical synthesis and discovery by enabling the prediction of reaction outcomes and molecular properties. researchgate.net For this compound, ML models can be trained on datasets of indole functionalization reactions to accelerate the development of new synthetic routes and predict the reactivity of novel derivatives.

Predicting Reaction Outcomes and Optimizing Conditions: ML algorithms can predict the yield and selectivity of reactions under various conditions (e.g., catalyst, solvent, temperature). This predictive power can significantly reduce the experimental effort required to optimize the synthesis of this compound derivatives.

Predicting Site- and Regioselectivity: A significant challenge in indole chemistry is controlling the regioselectivity of C-H functionalization. nih.gov ML models, particularly those based on random forest algorithms, have shown high accuracy in predicting the preferred site of reaction for the functionalization of heterocycles. researchgate.netnih.gov By training models on datasets of indole reactions, it would be possible to predict the most likely position of electrophilic or radical attack on the this compound core, guiding the rational design of synthetic strategies to access specific isomers. nih.govresearchgate.net

| Machine Learning Application | Relevant Algorithms | Potential Impact on this compound Research |

| Reaction Yield Prediction | Random Forest, Gradient Boosting, Neural Networks | Rapid optimization of synthetic conditions for derivatives. |

| Regioselectivity Prediction | Random Forest, Transformer Models | Guidance for selective C-H functionalization at C2, C3, C4, C5, or C6. nih.govrsc.org |

| Catalyst Selection | Support Vector Machines, Decision Trees | Identification of optimal catalysts for specific transformations. |

| Property Prediction | Graph Neural Networks, QSAR models | Prediction of electronic and material properties of novel derivatives. |

These computational tools can create a feedback loop where ML predictions guide experiments, and the resulting data is used to refine the models, leading to an accelerated cycle of discovery. rsc.org

Exploration of New Application Domains in Chemical Sciences (non-biological, non-clinical)

The unique electronic and structural features of this compound make it a promising candidate for applications in materials science and catalysis, moving beyond traditional biological roles.

Materials Science: Indole derivatives are known to be effective electron donors and have been incorporated into functional materials. nih.gov The thiol group on this compound provides a versatile handle for anchoring the molecule to surfaces (e.g., gold) or for polymerization. researchgate.net Future research could explore the synthesis of polymers and oligomers derived from this compound for applications in organic electronics. researchgate.net For example, electropolymerization of indole-substituted nickel dithiolene complexes has been shown to produce films with interesting redox and optical properties, suggesting a potential pathway for creating functional materials from thiolated indoles. researchgate.net These materials could be investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or as sensors. researchgate.netrsc.org

Catalysis: The indole scaffold can be incorporated into ligands for transition metal catalysis. nih.govacs.org The sulfur atom of the thiol group and the nitrogen atoms within the indole ring can act as coordination sites for metal ions. mdpi.com Derivatives of this compound could be designed as novel ligands for various catalytic transformations, such as cross-coupling reactions. The electronic properties of the ligand could be fine-tuned by introducing different substituents on the indole ring, potentially influencing the activity and selectivity of the metal catalyst. nih.govacs.org

Collaborative Interdisciplinary Approaches for Comprehensive Understanding of Thiolated Indoles

A holistic understanding of this compound and its derivatives can best be achieved through collaborative, interdisciplinary research. The complexity of this molecular system necessitates a convergence of expertise from different fields of chemistry.

A potential collaborative framework would involve:

Synthetic Organic Chemists: To design and execute efficient synthetic routes to the parent compound and its derivatives, leveraging automation and modern synthetic methods. mdpi.comresearchgate.netrsc.org

Computational and Theoretical Chemists: To build predictive models of reactivity, regioselectivity, and molecular properties using DFT and machine learning, thereby guiding synthetic efforts. chemrxiv.orgrsc.org

Spectroscopists and Analytical Chemists: To provide detailed structural and mechanistic characterization using advanced NMR, mass spectrometry, and other analytical techniques. tandfonline.comnih.govyoutube.com

Materials Scientists and Polymer Chemists: To investigate the properties of materials derived from this compound, such as polymers and self-assembled monolayers, and to explore their potential in electronic and optoelectronic devices. researchgate.netrsc.org

Such an integrated approach, where computational prediction, synthesis, characterization, and application testing are closely intertwined, would create a powerful research ecosystem. bioengineer.org This synergy would not only accelerate the exploration of this compound but also establish a versatile platform for the broader investigation of functionalized thiolated indoles in chemical sciences.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Methyl-1H-indole-7-thiol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves functionalization of indole derivatives. For example, thiolation can be achieved via nucleophilic substitution or metal-catalyzed reactions. Solvent selection (e.g., PEG-400/DMF mixtures for solubility), catalyst optimization (e.g., CuI for click chemistry reactions), and purification via column chromatography (e.g., using ethyl acetate/hexane gradients) are critical . Reaction time and temperature should be calibrated using TLC or HPLC monitoring to minimize byproducts.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns and thiol group presence. For example, deshielded protons near the thiol group may appear at δ 3.0–4.0 ppm .

- HRMS : Validate molecular weight and isotopic patterns.

- X-ray crystallography : Resolve structural ambiguities (e.g., using SHELX for refinement, especially for tautomeric forms or crystal packing effects) .

- TLC : Monitor reaction progress with iodine or UV visualization .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- First-aid measures: Flush eyes with water for 15+ minutes; wash skin with soap/water; seek medical attention for ingestion .

- Store in airtight containers under inert gas to prevent oxidation of the thiol group.

Advanced Research Questions

Q. How can researchers design experiments to probe the reactivity of the thiol group in this compound under varying conditions?

- Methodological Answer :

- Kinetic Studies : Compare thiolate anion formation in polar aprotic vs. protic solvents using pH titration.

- Oxidative Stability : Expose the compound to O2 or H2O2 and track degradation via LC-MS.

- Crosslinking Potential : Test thiol-disulfide exchange reactions with dithiothreitol (DTT) or Ellman’s reagent for quantitation .

Q. How should contradictory data in spectroscopic results (e.g., NMR splitting vs. computational predictions) be resolved?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., NOESY for spatial proximity, X-ray for definitive bond lengths/angles) .

- DFT Calculations : Compare experimental NMR shifts with Gaussian/B3LYP-optimized structures to identify conformational discrepancies.

- Dynamic Effects : Consider temperature-dependent NMR to rule out tautomerism or rotational barriers .

Q. What computational strategies are effective for predicting the reactivity of this compound in biological or catalytic systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., glutathione transferases).

- Reaxys/PubChem Databases : Mine analogous indole-thiol systems for reaction pathway precedents .

- MD Simulations : Simulate solvent accessibility of the thiol group to predict nucleophilic attack sites.

Q. How do structural analogs (e.g., 3,7-dimethyl-1H-indole) compare in electronic properties, and what methods validate these differences?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents.

- UV-Vis Spectroscopy : Compare absorption maxima shifts to quantify conjugation changes.

- SC-XRD : Resolve steric effects of methyl vs. thiol groups on molecular geometry .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.